1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as IMPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPY has been extensively studied for its ability to bind to amyloid-beta (Aβ) plaques, which are commonly found in the brains of Alzheimer's disease patients.
Scientific Research Applications
Versatile Intermediate for Heterocyclic Systems
1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile serves as a versatile intermediate in chemical reactions. Studies have demonstrated its utility in forming various heterocyclic systems like isoquino[1,2-b]quinazoline, [1,2,4]triazolo[5,1-a]isoquinoline, imidazo[2,1-a]isoquinoline, benzimidazo[2,1-a]isoqinoline, and 1,3,5-triacine systems (Deady, Loria, & Quazi, 1996).
Synthesis of Benzimidazo[2,1-a]isoquinolines
Research has explored the synthesis of benzimidazo[2,1-a]isoquinolines using this compound. This includes various conversions of the methyl and cyano groups in tetracycles into functions like amide, aldehyde, and acid, along with electrophilic nitration studies (Deady, Loria, & Rodemann, 1998).
Development of Novel Pentaheterocyclic Ring Systems
The compound has been used in the first synthesis of novel pentaheterocyclic ring systems, notably the 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole system (Elwan, 2004).
Cell Cycle Disruption and Apoptotic Activities
It has also been involved in studies regarding cell cycle disruption and apoptotic activities, particularly in cancer research. One of its homologues showed significant antiproliferative activity, with the ability to arrest the G2/M phase and induce apoptosis (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
Synthesis of Alkylaminopyrazolo[3,4-d]pyrimidines
Research has also focused on synthesizing alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, which are essential for pharmaceutical applications (Hecht & Werner, 1973).
Antibacterial and Antifungal Properties
There are studies on the antimicrobial properties of related compounds, indicating moderate effects against bacterial and fungal species. This suggests its potential in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Development of Potent Kinase Inhibitors
The compound is also relevant in the development of potent kinase inhibitors, as demonstrated in the scalable synthesis of related compounds, highlighting its importance in drug development and cancer therapy (Arunachalam et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological and clinical applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This suggests that “1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” and similar compounds may have potential for future drug development.
properties
IUPAC Name |
3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-11(2)10-19-16-8-12(3)13(9-18)17-20-14-6-4-5-7-15(14)21(16)17/h4-8,11,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTBISHRRHOTSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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